Bienvenue dans la boutique en ligne BenchChem!

3,4-Difluorobenzamide

antibacterial DNA sliding clamp fragment-based drug discovery

3,4-Difluorobenzamide (CAS 85118-04-3) is a fluorinated benzamide building block with the molecular formula C7H5F2NO and a molecular weight of 157.12 g/mol. It is a white to off-white crystalline solid with a reported melting point of 129–133 °C and a boiling point of approximately 210 °C at 760 mmHg.

Molecular Formula C7H5F2NO
Molecular Weight 157.12 g/mol
CAS No. 85118-04-3
Cat. No. B1297546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Difluorobenzamide
CAS85118-04-3
Molecular FormulaC7H5F2NO
Molecular Weight157.12 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=O)N)F)F
InChIInChI=1S/C7H5F2NO/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,(H2,10,11)
InChIKeyCMWOHNIHUBDEAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Difluorobenzamide (CAS 85118-04-3) – Procurement-Relevant Chemical Identity and Core Properties


3,4-Difluorobenzamide (CAS 85118-04-3) is a fluorinated benzamide building block with the molecular formula C7H5F2NO and a molecular weight of 157.12 g/mol [1]. It is a white to off-white crystalline solid with a reported melting point of 129–133 °C [2] and a boiling point of approximately 210 °C at 760 mmHg [1]. The compound is characterized by two fluorine substituents at the meta and para positions of the benzamide ring, a substitution pattern that critically distinguishes it from the 2,6- and 2,4-difluorobenzamide positional isomers and underpins its distinct biological target engagement profile.

Why Generic Substitution of 3,4-Difluorobenzamide (CAS 85118-04-3) with Other Difluorobenzamide Isomers or Benzamide Fragments Is Not Scientifically Valid


Difluorobenzamide positional isomers (2,4-; 2,6-; 3,5-) are not functionally interchangeable with the 3,4-isomer. The 2,6-difluorobenzamide scaffold is a well-established pharmacophore for allosteric inhibition of the bacterial cell division protein FtsZ [1], whereas the 3,4-difluorobenzamide scaffold engages a fundamentally different target—the bacterial DNA polymerase III β sliding clamp—as confirmed by co-crystal structures in both E. coli and H. pylori [2]. Moreover, within a panel of five fragment hits screened against the β-clamp, only 3,4-difluorobenzamide and 5-chloroisatin exhibited in vivo antibacterial activity, while carprofen and other co-crystallized fragments were inactive [2]. The 3,4-substitution pattern also uniquely serves as the core scaffold for ICA-27243, a subtype-selective KCNQ2/Q3 potassium channel opener, a property not achievable with other difluorobenzamide isomers [3].

3,4-Difluorobenzamide (CAS 85118-04-3) – Product-Specific Quantitative Evidence Guide for Scientific Selection


Species-Selective Antibacterial Activity Against H. pylori β-Clamp Compared with Co-Crystallized Fragment Competitors

In a head-to-head panel of five β-clamp inhibitor candidates, only two compounds—3,4-difluorobenzamide (C5) and 5-chloroisatin (C1)—demonstrated in vivo antibacterial activity against Helicobacter pylori. 3,4-Difluorobenzamide achieved a minimum inhibitory concentration (MIC) of 824 µM, while 5-chloroisatin showed a more potent MIC of 18 µM. Critically, carprofen, which was co-crystallized with H. pylori β-clamp alongside these two compounds, showed no detectable in vivo antibacterial activity [1]. Furthermore, both 3,4-difluorobenzamide and 5-chloroisatin inhibited H. pylori growth more effectively than E. coli growth, indicating species-selective pharmacology [1]. This selectivity is not observed for the 2,6-difluorobenzamide class, which targets FtsZ rather than the β-clamp [2].

antibacterial DNA sliding clamp fragment-based drug discovery

Enabling Scaffold for Subtype-Selective KCNQ2/Q3 Potassium Channel Opener ICA-27243 with Quantified Selectivity Over Retigabine

The 3,4-difluorobenzamide core is the essential scaffold for N-(6-chloropyridin-3-yl)-3,4-difluorobenzamide (ICA-27243), a KCNQ2/Q3 potassium channel opener. ICA-27243 achieves an EC50 of 0.38–0.4 µM at KCNQ2/Q3 heteromultimeric channels with quantified subtype selectivity: 20-fold selectivity over KCNQ4 and >100-fold selectivity over KCNQ3/Q5 [1]. In contrast, the clinically used KCNQ opener retigabine shows poor discrimination between KCNQ subtypes, with EC50 values (mean ± SEM) of 2.5 ± 0.6 µM (KCNQ2), 0.6 ± 0.3 µM (KCNQ3), 5.2 ± 0.9 µM (KCNQ4), and 1.9 ± 0.2 µM (KCNQ2/3) [2]. The 3,4-difluorobenzamide moiety is therefore a chemically enabling intermediate whose substitution geometry is required for this selectivity profile; the 2,6- and 2,4-isomers have not been reported to yield comparable KCNQ subtype selectivity.

KCNQ potassium channel neurological disorders subtype selectivity

Lower Melting Point Differentiation from 2,6- and 2,4-Difluorobenzamide Positional Isomers

The melting point of 3,4-difluorobenzamide (129–133 °C) is significantly lower than that of its closest commercial positional isomers: 2,6-difluorobenzamide (144–148 °C) and 2,4-difluorobenzamide (161–165 °C). This 15–36 °C difference provides a practical, easily measurable parameter for identity verification during incoming quality control and for distinguishing between isomers that share identical molecular formula and molecular weight (C7H5F2NO, 157.12 g/mol) [1]. The lower melting point also implies different crystal packing energies that may affect solubility and formulation behavior.

physicochemical property formulation quality control

Dual-Species Co-Crystal Structural Validation at the β-Clamp Protein-Protein Interaction Site

3,4-Difluorobenzamide is one of only three compounds from a fragment-based screen to have been co-crystallized with the bacterial β-clamp, and uniquely features co-crystal structures with β-clamp from two different bacterial species: E. coli (PDB 4N94, resolution 1.73 Å) and H. pylori (PDB 5FVE, resolution 2.07 Å) [1][2]. Both structures confirm that 3,4-difluorobenzamide binds at the conserved linear-motif-binding pocket—the protein-protein interaction site essential for clamp function [3]. While 5-chloroisatin (PDB 4N95) and carprofen were also co-crystallized, only 3,4-difluorobenzamide and 5-chloroisatin demonstrated antibacterial activity in subsequent in vivo assays [2]. This dual-species structural validation provides a higher confidence starting point for structure-based drug design compared to single-species co-crystal data.

structural biology X-ray crystallography protein-protein interaction inhibitor

High-Yield Synthetic Intermediate for 3,4-Difluorobenzonitrile with Documented Industrial-Scale Process

3,4-Difluorobenzamide serves as a high-yield intermediate for the production of 3,4-difluorobenzonitrile, a versatile building block in pharmaceutical synthesis. A patent-described process (CN103709071) reports a 97% yield for the dehydration of 3,4-difluorobenzamide to 3,4-difluorobenzonitrile using thionyl chloride (SOCl2) and DMF catalyst in dichloroethane at 50 °C for 5 hours, achieving a final product purity of 99% by gas chromatography after distillation [1]. In contrast, alternative routes to 3,4-difluorobenzonitrile that start from other fluorinated benzamide isomers require different reaction conditions and catalysts, and the 3,4-isomer-specific route benefits from a well-characterized, scalable process with documented kilogram-scale performance (289.6 kg input demonstrated) [1].

synthetic intermediate process chemistry pharmaceutical building block

3,4-Difluorobenzamide (CAS 85118-04-3) – Best Research and Industrial Application Scenarios Based on Quantitative Evidence


Fragment-Based Antibacterial Drug Discovery Targeting the Bacterial DNA Sliding Clamp (β-Clamp)

3,4-Difluorobenzamide is a validated fragment hit for the bacterial β-clamp, with co-crystal structures confirmed in both E. coli (PDB 4N94, 1.73 Å) and H. pylori (PDB 5FVE, 2.07 Å) showing binding at the linear-motif-binding pocket [1]. It is one of only two compounds (alongside 5-chloroisatin) from a five-compound fragment panel that demonstrated in vivo antibacterial activity against H. pylori, with an MIC of 824 µM and species-selective pharmacology (H. pylori inhibition superior to E. coli) [2]. Research groups pursuing novel antibacterial mechanisms distinct from FtsZ inhibition should select 3,4-difluorobenzamide over 2,6-difluorobenzamide isomers, which target FtsZ rather than the β-clamp [3].

Medicinal Chemistry Synthesis of Subtype-Selective KCNQ2/Q3 Potassium Channel Openers

The 3,4-difluorobenzamide scaffold is the essential synthetic precursor for ICA-27243 (N-(6-chloropyridin-3-yl)-3,4-difluorobenzamide), a KCNQ2/Q3 opener with 20-fold selectivity over KCNQ4 and >100-fold selectivity over KCNQ3/Q5 (EC50 0.38–0.4 µM at KCNQ2/Q3) [1]. This selectivity profile is statistically and pharmacologically distinct from retigabine, which activates all KCNQ2-5 subtypes with EC50 values ranging from 0.6 to 5.2 µM and poor discrimination [2]. Neurological disorder drug discovery programs requiring subtype-selective KCNQ modulation must procure the 3,4-isomer specifically; the 2,6- and 2,4-isomers have no documented KCNQ selectivity advantage.

Quality Control Release Testing and Isomer Identity Verification via Melting Point

The melting point of 3,4-difluorobenzamide (129–133 °C) is substantially lower than that of 2,6-difluorobenzamide (144–148 °C, Δ = 15–18 °C) and 2,4-difluorobenzamide (161–165 °C, Δ = 32–36 °C) [1][2][3]. Analytical and QC laboratories handling multiple difluorobenzamide isomers can use this 15–36 °C melting point gap as a rapid, compendial identity test to verify correct isomer receipt and to detect cross-isomer contamination, without requiring HPLC or NMR for routine lot release.

Kilogram-to-Metric-Ton Scale Production of 3,4-Difluorobenzonitrile via Dehydration

For process chemistry and CDMO teams scaling the synthesis of 3,4-difluorobenzonitrile, the 3,4-difluorobenzamide dehydration route offers a documented 97% yield with 99% final purity (GC) using SOCl₂/DMF in dichloroethane at 50 °C, validated at a 289.6 kg input scale [1]. This patent-characterized process provides a de-risked synthetic path with established yield and purity benchmarks, enabling accurate cost-of-goods modeling and tech transfer that alternative difluorobenzamide isomers lack in the open literature [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,4-Difluorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.